Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate
CAS No.: 41734-76-3
Cat. No.: VC18401822
Molecular Formula: C20H24N2O5
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41734-76-3 |
|---|---|
| Molecular Formula | C20H24N2O5 |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-hydroxy-2-oxoacetate;3-(1-methoxycarbazol-9-yl)propyl-dimethylazanium |
| Standard InChI | InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-16-10-5-4-8-14(16)15-9-6-11-17(21-3)18(15)20;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6) |
| Standard InChI Key | XQABLDBORQXLQH-UHFFFAOYSA-N |
| Canonical SMILES | C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=CC=C3)OC.C(=O)(C(=O)[O-])O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₂₀H₂₄N₂O₅, with a molecular weight of 372.4 g/mol. Its IUPAC name, 2-hydroxy-2-oxoacetate;3-(1-methoxycarbazol-9-yl)propyl-dimethylazanium, reflects the oxalate counterion and the protonated dimethylaminopropyl-carbazole core. The carbazole skeleton consists of two fused benzene rings and a pyrrole-like nitrogen-containing ring, while the methoxy group (-OCH₃) at position 1 and the dimethylaminopropyl chain (-CH₂CH₂CH₂N(CH₃)₂) at position 9 modulate electronic effects and solubility .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₅ | |
| Molecular Weight | 372.4 g/mol | |
| SMILES | C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=CC=C3)OC.C(=O)(C(=O)[O-])O | |
| InChIKey | XQABLDBORQXLQH-UHFFFAOYSA-N |
Physicochemical Properties
The dimethylaminopropyl group imparts basicity, while the oxalate counterion enhances crystallinity and stability. The methoxy group contributes to lipophilicity, balancing aqueous solubility for potential biological applications . Computational models predict a collision cross-section (CCS) of 173.6 Ų for the protonated form, suggesting moderate molecular volume .
Synthesis and Purification
Synthetic Pathways
The synthesis involves multi-step reactions under controlled conditions:
-
Carbazole Functionalization: Introducing the dimethylaminopropyl chain via nucleophilic substitution or Friedel-Crafts alkylation.
-
Methoxy Group Installation: Methoxylation at position 1 using methylating agents like methyl iodide in the presence of a base.
-
Oxalate Salt Formation: Reaction with oxalic acid to precipitate the final product.
Critical parameters include temperature (70–110°C), pH control, and solvent selection (e.g., ethyl acetate for extraction) . Yield optimization requires rigorous purification via column chromatography or recrystallization.
Analytical Validation
-
Purity: Assessed via HPLC and NMR spectroscopy.
-
Stability: Oxalate salt formulation improves shelf-life by reducing hygroscopicity.
Research Findings and Biological Activity
Structure-Activity Relationships (SAR)
-
Side Chain Modifications: Replacement of dimethylaminopropyl with pyrrolidinoethyl (as in CID 38991) alters charge distribution and bioavailability .
-
Substituent Effects: Electron-donating groups (e.g., -OCH₃) improve solubility but may reduce membrane permeability .
Future Directions
Priority Research Areas
-
Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) in model organisms.
-
Toxicology Studies: Determine LD₅₀ and chronic toxicity thresholds.
-
Formulation Optimization: Explore nanoparticle delivery systems (e.g., PSMA-coated carriers) to enhance tumor targeting .
Clinical Translation Challenges
-
Synthetic Scalability: Optimize reaction yields for industrial production.
-
Regulatory Hurdles: Address potential genotoxicity risks associated with polycyclic aromatics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume